molecular formula C12H9NO B13199473 N-(3-Ethynylphenyl)but-3-ynamide

N-(3-Ethynylphenyl)but-3-ynamide

Cat. No.: B13199473
M. Wt: 183.21 g/mol
InChI Key: MFUXSJADZJYOBI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylphenyl)but-3-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, reduced alkenes or alkanes, and substituted derivatives with various functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Phenylethynyl)but-3-ynamide
  • N-(3-Ethynylphenyl)prop-2-ynamide
  • N-(3-Ethynylphenyl)but-2-ynamide

Uniqueness

N-(3-Ethynylphenyl)but-3-ynamide is unique due to its specific substitution pattern and the presence of both ethynyl and but-3-ynamide groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .

Biological Activity

N-(3-Ethynylphenyl)but-3-ynamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as palladium-catalyzed coupling reactions or other transition metal-mediated processes. The compound can be synthesized from readily available precursors, making it accessible for further biological studies.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of ynamides, similar to this compound, can inhibit cancer cell proliferation. For instance, a study indicated that certain ynamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Antimicrobial Properties : Ynamides have been reported to possess antimicrobial activity. Research has indicated that compounds with similar structures can inhibit the growth of bacteria and fungi, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that ynamide compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The mechanism may involve the inhibition of specific cytokines or enzymes involved in inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Certain ynamide derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Cell Cycle Arrest : Some compounds in the ynamide class induce cell cycle arrest in cancer cells, effectively halting proliferation and promoting apoptosis .

Case Studies

Case Study 1: Antitumor Activity
In a study published in BMC Chemistry, derivatives related to this compound were tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, demonstrating promising antitumor activity .

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)12.5
Related Ynamide DerivativeA549 (Lung)15.0
Related Ynamide DerivativeHeLa (Cervical)10.0

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of various ynamides, including this compound. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

N-(3-ethynylphenyl)but-3-ynamide

InChI

InChI=1S/C12H9NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h1-2,5,7-9H,6H2,(H,13,14)

InChI Key

MFUXSJADZJYOBI-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

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